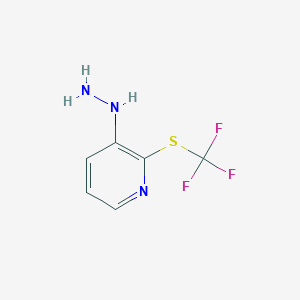
(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridine ring, which is further bonded to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine typically involves the introduction of the trifluoromethylsulfanyl group to a pyridine derivative, followed by the formation of the hydrazine moiety. One common method involves the reaction of 2-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base to yield 2-(trifluoromethylsulfanyl)pyridine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the hydrazine moiety.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives and hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving hydrazine derivatives.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine involves its interaction with molecular targets through its hydrazine and trifluoromethylsulfanyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Trifluoromethylsulfanyl-pyridin-3-yl)methanamine
- (2-Trifluoromethylsulfanyl-pyridin-3-yl)ethanamine
Uniqueness
(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is unique due to the presence of both a hydrazine moiety and a trifluoromethylsulfanyl group. This combination of functional groups provides distinct chemical properties and reactivity patterns that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
[2-(trifluoromethylsulfanyl)pyridin-3-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c7-6(8,9)13-5-4(12-10)2-1-3-11-5/h1-3,12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDKHHGGSKCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

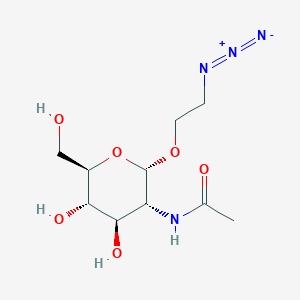
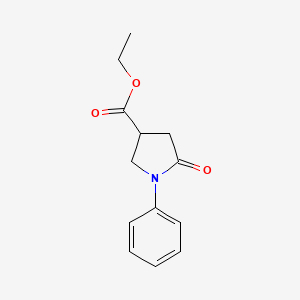
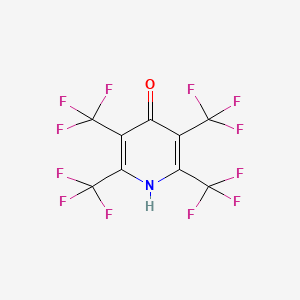
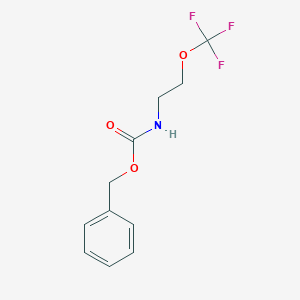
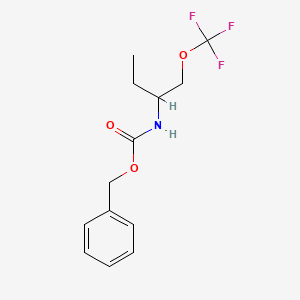
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6351515.png)
![4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE](/img/structure/B6351521.png)
![7-Methoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B6351529.png)


![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)

